Benzenamine, N,2-bis(1-methylethyl)-
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Overview
Description
N,2-bis(propan-2-yl)aniline: is an organic compound with the molecular formula C12H19N 2,6-Diisopropylaniline . This compound is a colorless liquid, although it can appear yellow or brown due to impurities. It is an aromatic amine, which means it contains a nitrogen atom attached to an aromatic ring. This compound is widely used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, dyes, and resins .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,2-bis(propan-2-yl)aniline can be synthesized through several methods. One common method involves the alkylation of aniline with isopropyl halides in the presence of a base. The reaction typically occurs under reflux conditions with a solvent such as toluene or xylene. Another method involves the condensation of aniline with acetone in the presence of an acid catalyst, such as sulfuric acid .
Industrial Production Methods: In industrial settings, N,2-bis(propan-2-yl)aniline is produced on a larger scale using similar methods. The process involves the continuous feeding of aniline and isopropyl halides into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: N,2-bis(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly used
Major Products:
Oxidation: Quinones or nitroso compounds.
Reduction: Secondary amines.
Substitution: Nitro, bromo, or sulfonyl derivatives
Scientific Research Applications
N,2-bis(propan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including Schiff-base ligands and N-heterocyclic carbene complexes
Biology: It is used in the preparation of bioactive molecules and pharmaceuticals.
Medicine: It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and other medicinal compounds
Industry: It is used in the production of synthetic resins, antioxidants, and stabilizers for plastics
Mechanism of Action
The mechanism of action of N,2-bis(propan-2-yl)aniline depends on its specific application. In general, as an aromatic amine, it can participate in various chemical reactions through its nitrogen atom. For example, in the synthesis of Schiff-base ligands, the nitrogen atom of N,2-bis(propan-2-yl)aniline reacts with carbonyl compounds to form imines. In biological systems, it can interact with enzymes and receptors through hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
2,6-Dimethylaniline: Similar in structure but with methyl groups instead of isopropyl groups.
2,6-Diethylaniline: Similar in structure but with ethyl groups instead of isopropyl groups.
2,6-Diisopropylphenol: Similar in structure but with a hydroxyl group instead of an amino group
Uniqueness: N,2-bis(propan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of isopropyl groups enhances its steric hindrance, making it less reactive in certain electrophilic aromatic substitution reactions compared to its methyl or ethyl analogs. This unique structure also influences its solubility and boiling point, making it suitable for specific industrial applications .
Properties
CAS No. |
112121-81-0 |
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Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N,2-di(propan-2-yl)aniline |
InChI |
InChI=1S/C12H19N/c1-9(2)11-7-5-6-8-12(11)13-10(3)4/h5-10,13H,1-4H3 |
InChI Key |
IGFAUTSEOYDBII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(C)C |
Origin of Product |
United States |
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